molecular formula C18H9BrCl2N2O2S B4844312 N-[5-(1,3-benzothiazol-2-yl)-2,4-dichlorophenyl]-5-bromo-2-furamide

N-[5-(1,3-benzothiazol-2-yl)-2,4-dichlorophenyl]-5-bromo-2-furamide

Cat. No. B4844312
M. Wt: 468.1 g/mol
InChI Key: RRLVJDSZFLNSDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(1,3-benzothiazol-2-yl)-2,4-dichlorophenyl]-5-bromo-2-furamide, also known as BF-1, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of N-[5-(1,3-benzothiazol-2-yl)-2,4-dichlorophenyl]-5-bromo-2-furamide is not fully understood, but it is believed to act through the modulation of protein-protein interactions. N-[5-(1,3-benzothiazol-2-yl)-2,4-dichlorophenyl]-5-bromo-2-furamide has been shown to bind to the SH3 domain of the protein tyrosine phosphatase SHP-2, which plays a role in cell signaling pathways. By binding to the SH3 domain, N-[5-(1,3-benzothiazol-2-yl)-2,4-dichlorophenyl]-5-bromo-2-furamide can disrupt the interaction between SHP-2 and its binding partners, leading to downstream effects on cell signaling.
Biochemical and Physiological Effects:
N-[5-(1,3-benzothiazol-2-yl)-2,4-dichlorophenyl]-5-bromo-2-furamide has been shown to have various biochemical and physiological effects, depending on the system being studied. In neuronal cells, N-[5-(1,3-benzothiazol-2-yl)-2,4-dichlorophenyl]-5-bromo-2-furamide has been found to increase the expression of neurotrophic factors and promote neurite outgrowth. In cancer cells, N-[5-(1,3-benzothiazol-2-yl)-2,4-dichlorophenyl]-5-bromo-2-furamide has been shown to induce cell cycle arrest and apoptosis. Additionally, N-[5-(1,3-benzothiazol-2-yl)-2,4-dichlorophenyl]-5-bromo-2-furamide has been found to have anti-inflammatory effects in animal models of inflammation.

Advantages and Limitations for Lab Experiments

N-[5-(1,3-benzothiazol-2-yl)-2,4-dichlorophenyl]-5-bromo-2-furamide has several advantages for use in lab experiments, including its high purity and stability, as well as its ability to modulate protein-protein interactions. However, N-[5-(1,3-benzothiazol-2-yl)-2,4-dichlorophenyl]-5-bromo-2-furamide also has some limitations, such as its high cost and limited solubility in aqueous solutions.

Future Directions

There are several potential future directions for research on N-[5-(1,3-benzothiazol-2-yl)-2,4-dichlorophenyl]-5-bromo-2-furamide. One area of interest is the development of N-[5-(1,3-benzothiazol-2-yl)-2,4-dichlorophenyl]-5-bromo-2-furamide analogs with improved properties, such as increased solubility or potency. Additionally, further studies are needed to fully understand the mechanism of action of N-[5-(1,3-benzothiazol-2-yl)-2,4-dichlorophenyl]-5-bromo-2-furamide and its effects on different cell types. Finally, N-[5-(1,3-benzothiazol-2-yl)-2,4-dichlorophenyl]-5-bromo-2-furamide could be further explored as a tool in drug discovery, particularly for the development of therapeutics targeting protein-protein interactions.
In conclusion, N-[5-(1,3-benzothiazol-2-yl)-2,4-dichlorophenyl]-5-bromo-2-furamide is a chemical compound that has shown promise in various scientific research applications, including neuroscience, cancer research, and drug discovery. While there is still much to be learned about N-[5-(1,3-benzothiazol-2-yl)-2,4-dichlorophenyl]-5-bromo-2-furamide, its potential for modulating protein-protein interactions makes it an exciting area of research for the future.

Scientific Research Applications

N-[5-(1,3-benzothiazol-2-yl)-2,4-dichlorophenyl]-5-bromo-2-furamide has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, N-[5-(1,3-benzothiazol-2-yl)-2,4-dichlorophenyl]-5-bromo-2-furamide has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. In cancer research, N-[5-(1,3-benzothiazol-2-yl)-2,4-dichlorophenyl]-5-bromo-2-furamide has been found to inhibit the growth of cancer cells by inducing apoptosis. Additionally, N-[5-(1,3-benzothiazol-2-yl)-2,4-dichlorophenyl]-5-bromo-2-furamide has been used as a tool in drug discovery due to its ability to modulate protein-protein interactions.

properties

IUPAC Name

N-[5-(1,3-benzothiazol-2-yl)-2,4-dichlorophenyl]-5-bromofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H9BrCl2N2O2S/c19-16-6-5-14(25-16)17(24)22-13-7-9(10(20)8-11(13)21)18-23-12-3-1-2-4-15(12)26-18/h1-8H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRLVJDSZFLNSDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC(=C(C=C3Cl)Cl)NC(=O)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H9BrCl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(1,3-benzothiazol-2-yl)-2,4-dichlorophenyl]-5-bromofuran-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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